1-(Naphthalen-1-yl)guanidine hydrochloride
Overview
Description
1-(Naphthalen-1-yl)guanidine hydrochloride is a chemical compound with the molecular formula C₁₁H₁₂ClN₃ and a molecular weight of 221.69 g/mol . It is a guanidine derivative where the guanidine group is attached to a naphthalene ring. This compound is typically found in solid form and is used in various research and industrial applications.
Preparation Methods
The synthesis of 1-(Naphthalen-1-yl)guanidine hydrochloride involves the reaction of naphthylamine with cyanamide under acidic conditions to form the guanidine derivative. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is isolated by precipitation with hydrochloric acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-(Naphthalen-1-yl)guanidine hydrochloride undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of naphthalene derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced guanidine derivatives.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Naphthalen-1-yl)guanidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Naphthalen-1-yl)guanidine hydrochloride involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and electrostatic interactions with biological molecules, affecting their function. The naphthalene ring can also interact with hydrophobic regions of proteins and other biomolecules, influencing their activity and stability .
Comparison with Similar Compounds
1-(Naphthalen-1-yl)guanidine hydrochloride can be compared with other guanidine derivatives such as:
1-(Phenyl)guanidine hydrochloride: Similar structure but with a phenyl group instead of a naphthalene ring.
1-(Benzyl)guanidine hydrochloride: Contains a benzyl group, leading to different chemical and biological properties.
1-(Pyridyl)guanidine hydrochloride: Features a pyridine ring, which can affect its reactivity and interactions.
The uniqueness of this compound lies in its naphthalene ring, which provides distinct chemical and biological properties compared to other guanidine derivatives.
Properties
IUPAC Name |
2-naphthalen-1-ylguanidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3.ClH/c12-11(13)14-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H4,12,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPJCQQQTWMTHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=C(N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00482589 | |
Record name | AGN-PC-0NI8WQ | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00482589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6967-90-4 | |
Record name | NSC20601 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20601 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | AGN-PC-0NI8WQ | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00482589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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